molecular formula C9H13N3O2 B2578654 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1353984-40-3

1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2578654
CAS No.: 1353984-40-3
M. Wt: 195.222
InChI Key: SRRBFBVDEVTJOA-UHFFFAOYSA-N
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Description

1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol is an organic compound that belongs to the class of pyrrolidines, which are nitrogen-containing heterocycles. This compound is characterized by a pyrrolidine ring attached to a methoxypyrimidine moiety. Pyrrolidines are widely used in medicinal chemistry due to their ability to interact with various biological targets, making them valuable scaffolds for drug discovery .

Preparation Methods

The synthesis of 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring . The reaction conditions typically involve the use of reagents such as methanol and toluene, with the reaction mixture being vortex-mixed and centrifuged . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include p-toluenesulfonic acid and other acids or bases . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups onto the pyrrolidine ring .

Scientific Research Applications

1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a scaffold for the development of biologically active compounds, including potential drug candidates for the treatment of various diseases . In the industry, it may be used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to bind to enantioselective proteins, influencing their biological activity . This interaction can lead to various pharmacological effects, depending on the specific target and pathway involved. For example, it may act as an inhibitor or activator of certain enzymes or receptors .

Properties

IUPAC Name

1-(6-methoxypyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-14-9-4-8(10-6-11-9)12-3-2-7(13)5-12/h4,6-7,13H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRBFBVDEVTJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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